5,8-Monoepoxyretinoic acid
Overview
Description
Synthesis Analysis
The synthesis of 5,8-monoepoxyretinoic acid involves converting methyl retinoate into methyl 5,6-monoepoxyretinoate through a reaction with monoperphthalic acid. Alkaline hydrolysis of the epoxy acid ester then yields 5,6-monoepoxyretinoic acid. Further treatment with ethanolic hydrochloric acid transforms the 5,6-monoepoxy compounds into the corresponding 5,8-epoxy (furanoid) compounds. This method showcases the chemical flexibility and reactive nature of retinoid derivatives, allowing for the creation of specific compounds with distinct properties and activities (John, Lakshmanan, & Cama, 1967).
Molecular Structure Analysis
The molecular structure of 5,8-monoepoxyretinoic acid and related compounds has been elucidated through various analytical techniques. These compounds are characterized by the presence of an epoxide group, which significantly influences their reactivity and biological activity. The conversion of 5,6-epoxy compounds to 5,8-epoxy compounds indicates the specificity of chemical reactions that can be achieved with precise control over reaction conditions (John et al., 1967).
Chemical Reactions and Properties
The chemical reactions involving 5,8-monoepoxyretinoic acid demonstrate its potential for further chemical modifications and its role in biological systems. The conversion of methyl 5,6-monoepoxyretinoate to 5,8-monoepoxyretinoic acid through alkaline hydrolysis and subsequent reactions highlights the compound's versatility. Moreover, the ability of these compounds to induce biological effects, such as growth responses in vitamin A-deficient rats, underscores the importance of understanding their chemical properties in relation to their biological functions (John et al., 1967).
Physical Properties Analysis
Although specific studies focusing on the physical properties of 5,8-monoepoxyretinoic acid were not found, related compounds exhibit distinct physical characteristics, such as melting points and solubility, which are crucial for their processing and application. The physical properties of these compounds can be influenced by the presence of functional groups, molecular weight, and molecular structure, affecting their stability, solubility, and overall reactivity.
Chemical Properties Analysis
The chemical properties of 5,8-monoepoxyretinoic acid, including its reactivity with various chemical reagents and its behavior under different conditions, highlight the compound's potential for diverse applications. Its synthesis and transformation into furanoid compounds through specific reactions demonstrate the ability to tailor chemical structures for desired properties and activities. Understanding these chemical properties is essential for exploring the potential applications of 5,8-monoepoxyretinoic acid and related compounds in various fields, including biochemistry and materials science.
Scientific Research Applications
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Mass Spectral Analysis
- Field : Analytical Chemistry
- Application : “5,8-Monoepoxyretinoic acid” is used in the mass spectral analysis of vitamin A1 analogs .
- Method : The low-resolution mass spectra of “5,8-Monoepoxyretinoic acid” are presented and characteristic features of the spectra are discussed .
- Results : High-resolution mass measurements are presented for fragment ions of all-trans-retinoic acid .
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Air Pollution and Immunology
- Field : Environmental Health and Immunology
- Application : Studies have demonstrated the effects of particulate matter (PM) on chronic rhinosinusitis with nasal polyps (CRSwNP) development, as well as the therapeutic role of retinoic acid (RA) in nasal polypogenesis .
- Method : The study investigated the effects of fine-dust-induced inflammation in CRSwNP and the mechanisms of the therapeutic effect of RA .
- Results : PM2.5 exposure exacerbated pathological damage in the nasal mucosa of mice with nasal polyps (NP) via upregulation of type 2 inflammation . RA treatment may ameliorate fine-dust-induced inflammation by modulating the innate immune response .
Safety And Hazards
properties
IUPAC Name |
(2E,4E,6E)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12+,15-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOSIDVGVRAXSE-JUPVTLSTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C=C(\C)/C1C=C2C(CCCC2(O1)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001112327 | |
Record name | (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001112327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Monoepoxyretinoic acid | |
CAS RN |
3012-76-8 | |
Record name | (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3012-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8-Epoxytretinoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003012768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001112327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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